4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid (abbreviated as 4-FMB) is a chemical compound with a molecular formula of C10H9FO2. It is a white powder, insoluble in water, with a melting point of 122-125°C and a boiling point of 250°C. 4-FMB is a versatile compound that has been used in a wide range of scientific research applications, from organic synthesis to biochemical and physiological studies.
Scientific Research Applications
4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% has also been used in the synthesis of heterocyclic compounds, such as benzimidazoles and benzothiazoles.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to be involved in the regulation of cell signaling pathways, as well as the regulation of gene expression. It has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, suggesting that it may be useful in the treatment of metabolic disorders. In addition, 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-tumor activity in animal models, suggesting that it may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable, with a melting point of 122-125°C and a boiling point of 250°C. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% is insoluble in water, making it difficult to use in aqueous solutions. In addition, 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% research. It may be useful in the development of new pharmaceuticals, agrochemicals, and dyes. It may also be useful in the development of new treatments for metabolic disorders, inflammation, and cancer. In addition, 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% may be used in the development of more efficient synthetic methods for the production of heterocyclic compounds. Finally, 4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% may be used in the development of new methods for the detection and quantification of compounds in biological samples.
Synthesis Methods
4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid, 95% can be prepared by a variety of methods, including the reaction of 3-methylbenzoic acid with 3-fluoro-2-methylphenyl bromide. The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature of 0-50°C. The reaction is typically complete within 1 hour, with a yield of up to 95%.
properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-8-11(15(17)18)6-7-12(9)13-4-3-5-14(16)10(13)2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSODIJSFZGZPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689241 |
Source
|
Record name | 3'-Fluoro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-32-5 |
Source
|
Record name | 3'-Fluoro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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